molecular formula C9H13N3 B13622093 (S)-2-(Piperidin-2-yl)pyrimidine

(S)-2-(Piperidin-2-yl)pyrimidine

Cat. No.: B13622093
M. Wt: 163.22 g/mol
InChI Key: IHSZCLIJZRUESK-QMMMGPOBSA-N
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Description

(S)-2-(Piperidin-2-yl)pyrimidine is a chiral heterocyclic compound that features a pyrimidine ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Piperidin-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable piperidine derivative in the presence of a catalyst. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Piperidin-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

(S)-2-(Piperidin-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are crucial to understanding its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-2-yl)pyridine
  • 2-(Piperidin-2-yl)pyrazine
  • 2-(Piperidin-2-yl)quinoline

Uniqueness

(S)-2-(Piperidin-2-yl)pyrimidine is unique due to its specific chiral configuration and the presence of both pyrimidine and piperidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-[(2S)-piperidin-2-yl]pyrimidine

InChI

InChI=1S/C9H13N3/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h3,6-8,10H,1-2,4-5H2/t8-/m0/s1

InChI Key

IHSZCLIJZRUESK-QMMMGPOBSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=NC=CC=N2

Canonical SMILES

C1CCNC(C1)C2=NC=CC=N2

Origin of Product

United States

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